molecular formula C12H14N2O4S B2768941 2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid CAS No. 1401319-08-1

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid

Cat. No.: B2768941
CAS No.: 1401319-08-1
M. Wt: 282.31
InChI Key: LBLUHEDPONZDSH-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine-2,5-dione moiety linked to a thiazole ring, which is further substituted with an isobutyl group and a carboxylic acid functional group. The presence of these functional groups and the heterocyclic structure contribute to its reactivity and potential utility in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine-2,5-dione intermediate, which is then coupled with a thiazole derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the pyrrolidine-2,5-dione and the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)

    Catalysts: DMAP, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid is unique due to the presence of the isobutyl group and the thiazole ring, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-6(2)5-7-10(11(17)18)13-12(19-7)14-8(15)3-4-9(14)16/h6H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLUHEDPONZDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(S1)N2C(=O)CCC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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